(1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide
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Overview
Description
Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate is a complex organic compound with a molecular formula of C22H33N3O5 and a molecular weight of 419.52 g/mol This compound is notable for its intricate structure, which includes a cyclohexyl ring, a dimethylcarbamoyl group, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simpler organic molecules.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the cyclohexyl ring with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions during subsequent steps.
Formation of the Carbamate: The final step involves the reaction of the protected amino group with benzyl chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or dimethylcarbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery system.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The tert-butoxycarbonyl group provides stability and prevents premature reactions, while the dimethylcarbamoyl group can interact with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(4H-1,2,4-triazol-4-yl)cyclohexyl]carbamate
- Benzyl N-[(1S,2R,4R)-2-acetyl-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Uniqueness
Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the tert-butoxycarbonyl and dimethylcarbamoyl groups allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
benzyl N-[4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-22(2,3)30-21(28)24-18-13-16(19(26)25(4)5)11-12-17(18)23-20(27)29-14-15-9-7-6-8-10-15/h6-10,16-18H,11-14H2,1-5H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLRESHKGHNBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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